

An In-depth Technical Guide to Sulfamethylthiazole (CAS 515-59-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfamethylthiazole**

Cat. No.: **B1211108**

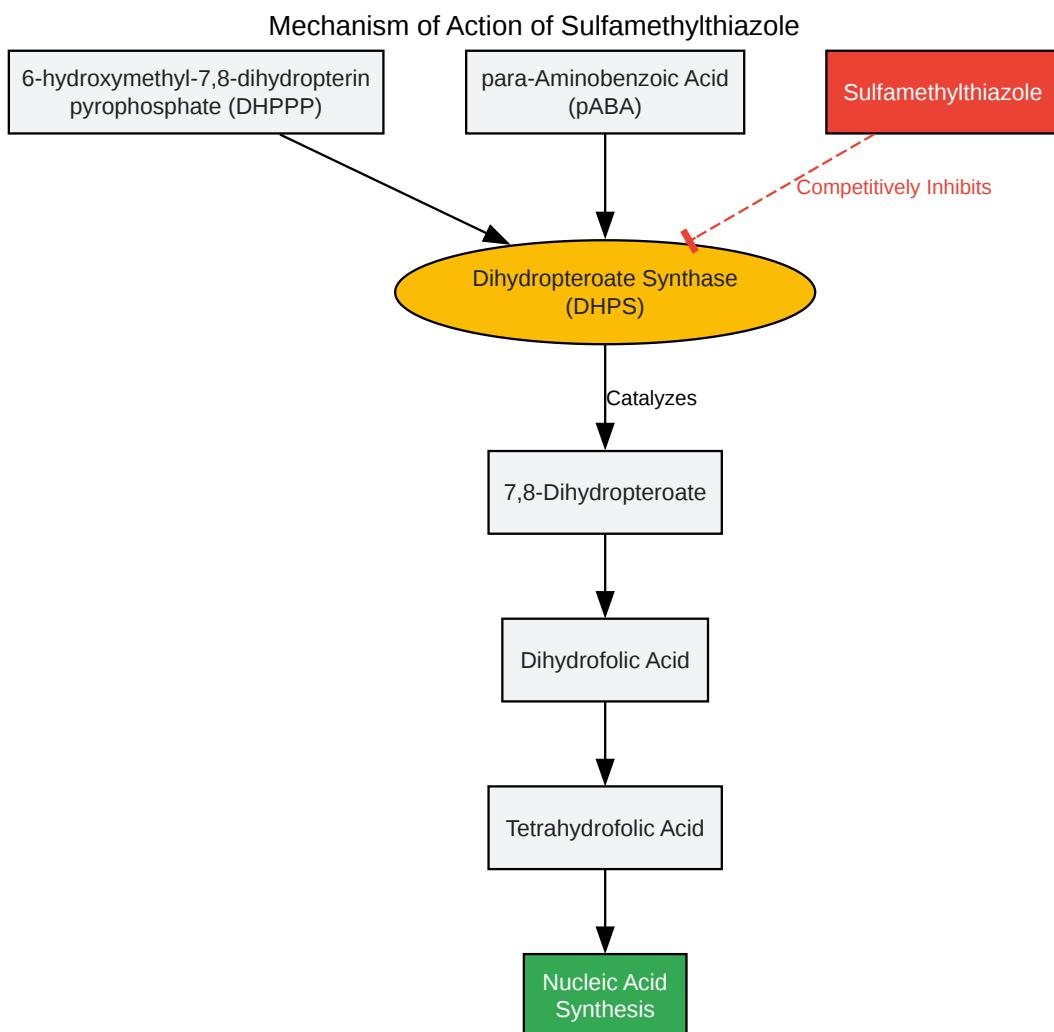
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethylthiazole, with a CAS number of 515-59-3, is a sulfonamide antibiotic that has been utilized for its bacteriostatic activity against a range of gram-positive and gram-negative bacteria. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and relevant experimental protocols. Detailed spectral data and methodologies for its synthesis, purification, and analysis are presented to support research and development activities. The guide also visualizes the key signaling pathway of its antibacterial action and common resistance mechanisms, offering a deeper understanding for professionals in the field of drug development.

Physicochemical Properties


Sulfamethylthiazole is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Reference(s)
CAS Number	515-59-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂ S ₂	[1] [3]
Molecular Weight	269.3 g/mol	[1]
IUPAC Name	4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide	[1]
Melting Point	238-240 °C	
Boiling Point	488 °C at 760 mmHg	[2]
Solubility	Water: Sparingly soluble	
pKa	7.35 ± 0.50	
logP (XLogP3)	0.5	[1]

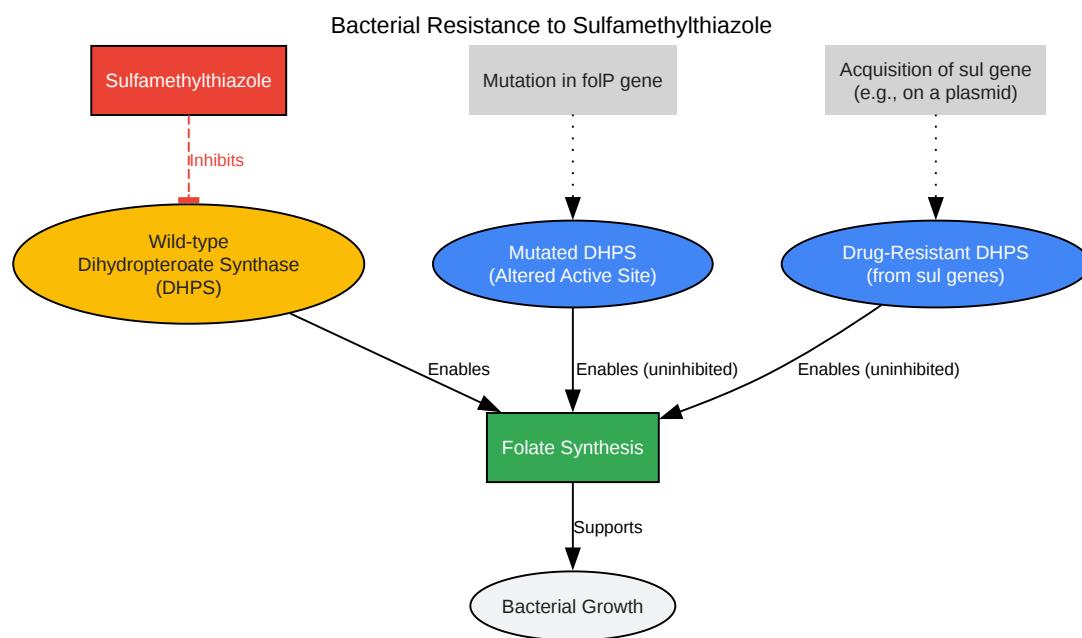
Mechanism of Action: Inhibition of Folate Synthesis

Sulfamethylthiazole, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[\[4\]](#) [\[5\]](#)[\[6\]](#)

The mechanism involves **Sulfamethylthiazole** mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA). Due to its structural similarity, **Sulfamethylthiazole** binds to the active site of DHPS, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropteroin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[\[5\]](#)[\[7\]](#) This blockage halts the production of dihydrofolic acid and, consequently, tetrahydrofolic acid, leading to the cessation of bacterial cell division.[\[4\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Mechanism of Action of **Sulfamethylthiazole**


Mechanisms of Resistance

Bacterial resistance to sulfonamides, including **Sulfamethylthiazole**, is a significant clinical concern. The primary mechanisms of resistance involve alterations in the target enzyme,

dihydropteroate synthase (DHPS).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Two main mechanisms have been identified:

- Mutations in the *folP* Gene: Chromosomal mutations in the *folP* gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site. These changes reduce the binding affinity of sulfonamides while preserving the enzyme's ability to bind its natural substrate, pABA.[\[8\]](#)[\[11\]](#)
- Acquisition of *sul* Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (*sul1*, *sul2*, *sul3*). These genes encode for alternative, drug-resistant variants of DHPS that are insensitive to sulfonamides but still function to produce dihydropteroate.[\[8\]](#)[\[9\]](#)[\[10\]](#)

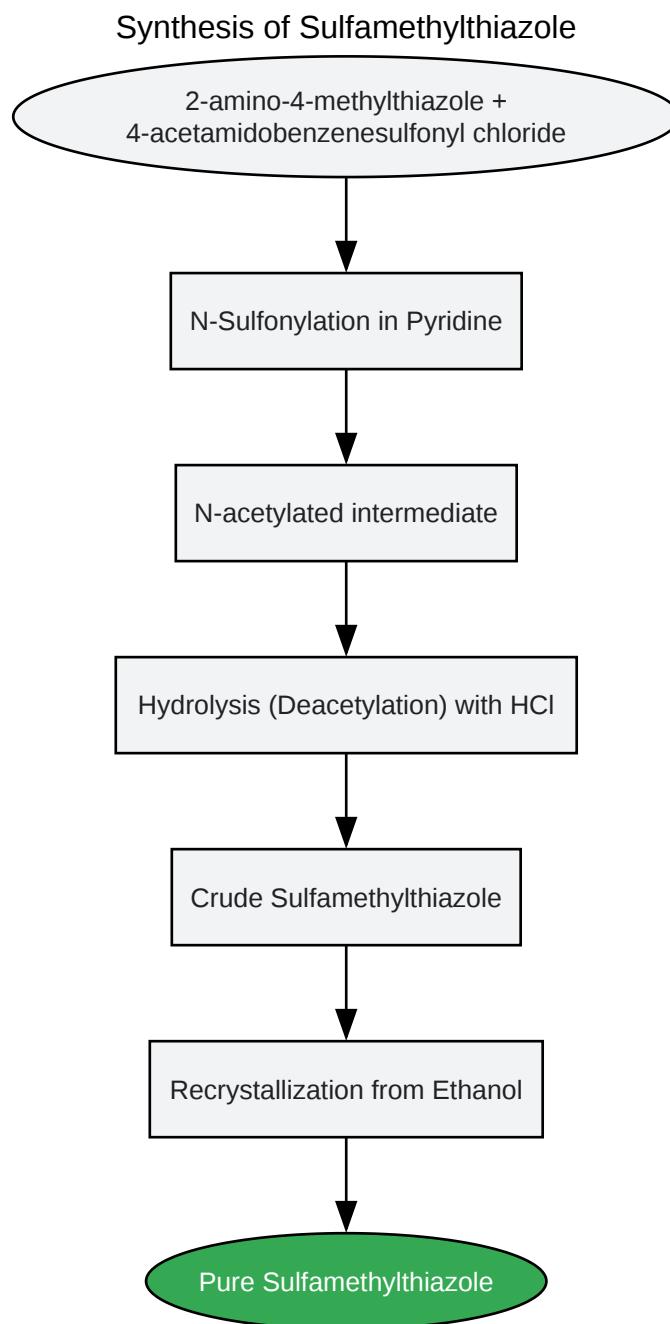
[Click to download full resolution via product page](#)

Bacterial Resistance to **Sulfamethylthiazole**

Experimental Protocols

Synthesis of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamides, adapted for **Sulfamethylthiazole**.


Materials:

- 2-amino-4-methylthiazole
- 4-acetamidobenzenesulfonyl chloride
- Pyridine
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethanol

Procedure:

- N-Sulfonylation: In a round-bottom flask, dissolve 2-amino-4-methylthiazole in pyridine. Cool the mixture in an ice bath.
- Slowly add 4-acetamidobenzenesulfonyl chloride to the cooled solution with constant stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
- Pour the reaction mixture into ice-cold water to precipitate the N-acetylated intermediate.
- Filter the precipitate, wash with cold water, and dry.

- Deacetylation: Reflux the dried intermediate with aqueous hydrochloric acid for 1-2 hours.
- Cool the solution and neutralize with a sodium hydroxide solution to precipitate the final product, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide.
- Filter the product, wash thoroughly with water, and dry.
- Recrystallize the crude product from ethanol to obtain pure **Sulfamethylthiazole**.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Synthesis of **Sulfamethylthiazole**

Purification by Recrystallization

This protocol outlines a general procedure for the purification of sulfonamides by recrystallization.[14][15]

Materials:

- Crude **Sulfamethylthiazole**
- Ethanol (or other suitable solvent like propanol)
- Activated charcoal (optional)
- Filter paper
- Erlenmeyer flask
- Heating mantle or hot plate
- Ice bath

Procedure:

- Dissolution: Place the crude **Sulfamethylthiazole** in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol).
- Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
- Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

- Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
- Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven.[14][15]

Analysis by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for the analysis of sulfonamides, which can be adapted for **Sulfamethylthiazole**.[16][17][18][19][20]

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)

Mobile Phase:

- A mixture of an aqueous buffer (e.g., 0.025 M sodium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

Chromatographic Conditions:

- Flow Rate: 1.0 - 1.2 mL/min
- Detection Wavelength: Approximately 260-270 nm (based on UV-Vis spectra of similar compounds)
- Injection Volume: 20 μ L
- Column Temperature: 25-40 °C

Procedure:

- Standard Preparation: Prepare a stock solution of **Sulfamethylthiazole** reference standard in the mobile phase or a suitable solvent. Prepare a series of working standards by diluting the stock solution.
- Sample Preparation: Accurately weigh and dissolve the sample containing **Sulfamethylthiazole** in the mobile phase. Filter the solution through a 0.45 μm filter.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the **Sulfamethylthiazole** peak in the chromatogram based on the retention time of the standard. Calculate the concentration of **Sulfamethylthiazole** in the sample by comparing the peak area with the calibration curve generated from the standard solutions.[16][17][19]

Spectral Data

The following tables summarize representative spectral data for **Sulfamethylthiazole** and closely related sulfonamides. This information is crucial for the identification and characterization of the compound.

Table 2: UV-Visible Spectroscopy

Compound	λ_{max} (nm)	Solvent	Reference(s)
Sulfamethoxazole	262, 285	Aqueous	[21]
Sulfamethoxazole	271	-	[22][23]
Sulfamethazine	268	Acidic mobile phase	[24]

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy (Representative Peaks)

Wavenumber (cm ⁻¹)	Assignment	Reference(s)
~3400-3300	N-H stretching (amine)	[25][26][27]
~3300-3200	N-H stretching (sulfonamide)	[25][26][27]
~1620	N-H bending (amine)	[25][26][27]
~1590	C=C stretching (aromatic)	[25][26][27]
~1330 & ~1150	Asymmetric and symmetric SO ₂ stretching	[25][26][27]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Chemical Shifts for Similar Structures)

Nucleus	Chemical Shift (δ , ppm)	Assignment	Reference(s)
¹ H	~7.6-7.8	Aromatic protons ortho to SO ₂	[13][28][29]
¹ H	~6.6-6.8	Aromatic protons ortho to NH ₂	[13][28][29]
¹ H	~5.8-6.0	NH ₂ protons	[13][28][29]
¹ H	~2.3	CH ₃ protons on thiazole ring	[13]
¹³ C	~150-155	Aromatic carbon attached to NH ₂	[13][30]
¹³ C	~128-130	Aromatic CH carbons	[13][30]
¹³ C	~113-115	Aromatic CH carbons	[13][30]
¹³ C	~168	Thiazole carbon attached to sulfonamide	[13]

Table 5: Mass Spectrometry (Representative Fragmentation)

m/z	Proposed Fragment Ion	Reference(s)
269	[M+H] ⁺ (for Sulfamethylthiazole)	
156	[H ₂ N-C ₆ H ₄ -SO ₂] ⁺	[31][32][33]
108	[H ₂ N-C ₆ H ₄ -S] ⁺	[31][32][33]
92	[H ₂ N-C ₆ H ₄] ⁺	[31][32][33]

Conclusion

This technical guide provides a detailed and structured overview of the core properties of **Sulfamethylthiazole** (CAS 515-59-3). The compiled physicochemical data, along with detailed experimental protocols and an elucidation of its mechanism of action and resistance, serves as a valuable resource for researchers and professionals in drug development. The provided spectral data and visualizations of key pathways are intended to facilitate a deeper understanding and further investigation of this sulfonamide antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfamethylthiazole | C₁₀H₁₁N₃O₂S₂ | CID 68194 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 16. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. redalyc.org [redalyc.org]
- 21. researchgate.net [researchgate.net]
- 22. sid.ir [sid.ir]
- 23. brieflands.com [brieflands.com]
- 24. UV-Vis Spectrum of Sulfamethazine | SIELC Technologies [sielc.com]
- 25. azooptics.com [azooptics.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. hmdb.ca [hmdb.ca]

- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfamethylthiazole (CAS 515-59-3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211108#sulfamethylthiazole-cas-number-515-59-3-properties\]](https://www.benchchem.com/product/b1211108#sulfamethylthiazole-cas-number-515-59-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com